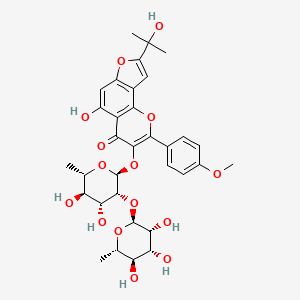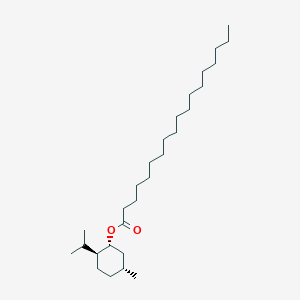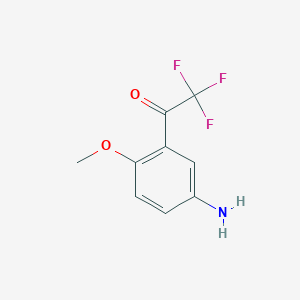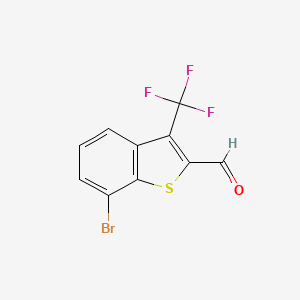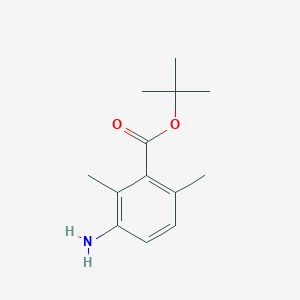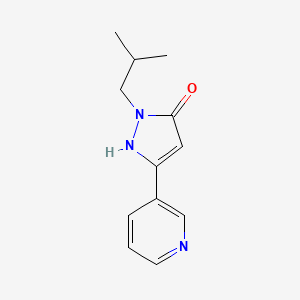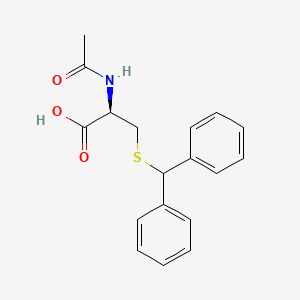
N-Acetyl-S-(diphenylmethyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(diphenylmethyl)-L-cysteine is an organic compound belonging to the class of N-acyl-alpha amino acids. This compound is characterized by the presence of an acetyl group attached to the sulfur atom of L-cysteine, with a diphenylmethyl group further modifying the structure. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(diphenylmethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the diphenylmethyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(diphenylmethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding L-cysteine derivatives.
Substitution: The diphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: L-cysteine derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(diphenylmethyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving cysteine.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions where cysteine metabolism is implicated.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(diphenylmethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can be cleaved enzymatically, releasing L-cysteine, which can then participate in various metabolic processes. The diphenylmethyl group may influence the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-allylcysteine: Another N-acylated cysteine derivative with an allyl group instead of a diphenylmethyl group.
N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine: A compound with a p-chlorophenylcarbamoyl group attached to the sulfur atom of cysteine.
Uniqueness
N-Acetyl-S-(diphenylmethyl)-L-cysteine is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall bioactivity compared to other cysteine derivatives.
Propiedades
Número CAS |
19595-55-2 |
|---|---|
Fórmula molecular |
C18H19NO3S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-benzhydrylsulfanylpropanoic acid |
InChI |
InChI=1S/C18H19NO3S/c1-13(20)19-16(18(21)22)12-23-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1 |
Clave InChI |
MYQUWNQMNNVURG-INIZCTEOSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


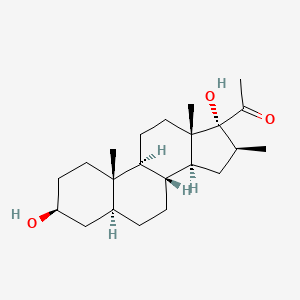
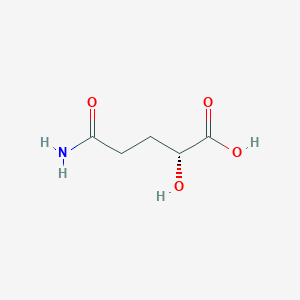
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)

![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

